molecular formula C8H10BNO4 B13049345 (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B13049345
M. Wt: 194.98 g/mol
InChI Key: MQWDGOZISHNGPZ-UHFFFAOYSA-N
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Description

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a methoxycarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Boronic Acid Group: This can be achieved through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For example, nitration of the phenyl ring followed by catalytic hydrogenation can yield the amino group.

    Methoxycarbonylation: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form phenols.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products Formed

    Phenols: From oxidation of the boronic acid group.

    Amines: From reduction of nitro groups.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Potential use in the development of boron-containing drugs and as a probe for biological studies.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-(methoxycarbonyl)phenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other functional groups, potentially inhibiting enzymes or altering biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the amino and methoxycarbonyl groups.

    (4-Methoxycarbonylphenyl)boronic Acid: Similar but with the methoxycarbonyl group in a different position.

    (5-Amino-2-(hydroxycarbonyl)phenyl)boronic Acid: Similar but with a hydroxycarbonyl group instead of methoxycarbonyl.

Uniqueness

(5-Amino-2-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both an amino group and a methoxycarbonyl group on the phenyl ring, which can influence its reactivity and interactions in both chemical and biological systems.

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(5-amino-2-methoxycarbonylphenyl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)6-3-2-5(10)4-7(6)9(12)13/h2-4,12-13H,10H2,1H3

InChI Key

MQWDGOZISHNGPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)N)C(=O)OC)(O)O

Origin of Product

United States

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